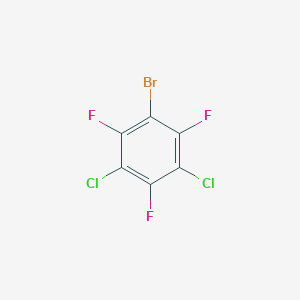

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Description

The exact mass of the compound 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-bromo-3,5-dichloro-2,4,6-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6BrCl2F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFXDIJFSGMXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)F)Br)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BrCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382099 | |

| Record name | 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24812-13-3 | |

| Record name | 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24812-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

CAS Number: 24812-13-3

This technical guide provides a comprehensive overview of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene, a halogenated aromatic compound with significant potential for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical and physical properties, potential synthetic routes, reactivity in key chemical transformations, and safety considerations.

Physicochemical and Spectroscopic Data

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a colorless crystalline solid at room temperature.[1] Its highly substituted and electron-deficient aromatic ring gives it unique properties, making it a valuable intermediate in specialized chemical synthesis.[1][2]

Table 1: Physicochemical Properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

| Property | Value | Reference |

| CAS Number | 24812-13-3 | [1] |

| Molecular Formula | C₆BrCl₂F₃ | |

| Molecular Weight | 279.87 g/mol | |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 58-60 °C | [1] |

| Solubility | Insoluble in water; Soluble in acetone, ethyl acetate, and methanol | [1] |

Spectroscopic Data:

While specific, publicly available spectroscopic data for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is limited, the following table presents expected and observed data for structurally similar compounds. Researchers should perform their own analytical characterization for confirmation.

Table 2: Expected and Illustrative Spectroscopic Data

| Technique | Expected Features for C₆BrCl₂F₃ |

| ¹H NMR | Due to the absence of hydrogen atoms on the aromatic ring, no signals are expected in the aromatic region. |

| ¹³C NMR | Six distinct signals are expected in the aromatic region, with chemical shifts influenced by the attached halogens. Carbons attached to fluorine will exhibit C-F coupling. |

| ¹⁹F NMR | Three distinct signals are expected, with chemical shifts and coupling patterns determined by their positions relative to each other and the other halogens. |

| IR Spectroscopy | Characteristic absorption bands for C-Br, C-Cl, C-F, and aromatic C=C stretching are expected. |

| Mass Spectrometry | The molecular ion peak (M+) would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |

Synthesis and Reactivity

Caption: Plausible synthetic route via Sandmeyer reaction.

The chemical reactivity of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is dominated by its heavily halogenated, electron-deficient aromatic ring. The carbon-bromine bond is the most reactive site for cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The electron-withdrawing nature of the chloro and fluoro substituents is expected to facilitate the initial oxidative addition step in the catalytic cycle.

Caption: Generalized catalytic cycle for Suzuki coupling.

Experimental Protocols

Detailed experimental protocols for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene are not widely published. However, the following are illustrative protocols for Suzuki and Heck reactions based on structurally similar and electronically comparable aryl bromides. These should be adapted and optimized by researchers for the specific substrate.

Illustrative Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of an electron-deficient aryl bromide with phenylboronic acid.

Materials:

-

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Degassed solvent mixture (e.g., Toluene/Ethanol/Water)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, phenylboronic acid, and potassium carbonate.

-

Add the palladium(II) acetate and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Illustrative Protocol: Heck Reaction

This protocol outlines a typical Heck reaction of an electron-deficient aryl bromide with styrene.

Materials:

-

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (1.0 equiv)

-

Styrene (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

A suitable base (e.g., triethylamine or potassium carbonate, 2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a sealable reaction tube, combine the aryl bromide, base, palladium catalyst, and ligand.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous DMF and styrene via syringe.

-

Seal the tube and heat the reaction to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic phase, concentrate under reduced pressure, and purify the residue by column chromatography.

Applications in Research and Development

The unique substitution pattern of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene makes it a valuable building block in several areas:

-

Agrochemicals: This compound serves as a key intermediate in the synthesis of next-generation pesticides and herbicides.[2] The high degree of halogenation can enhance the biological activity and stability of the final products.

-

Drug Development: In medicinal chemistry, the incorporation of multiple fluorine atoms into a molecule is a common strategy to improve metabolic stability, bioavailability, and binding affinity. This compound provides a scaffold for creating novel fluorinated drug candidates.

-

Materials Science: The electron-deficient nature of the aromatic ring makes it a candidate for use in the synthesis of advanced materials with specific electronic properties, such as polymers and coatings.

Safety and Handling

Table 3: General Safety Information

| Hazard | Precautionary Statement |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection. |

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

This technical guide is intended to provide an overview of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene for research and development purposes. All experimental work should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene, a key intermediate in various synthetic applications. The information presented herein is intended to support researchers, scientists, and professionals in drug development and materials science in their experimental design and execution.

Core Physicochemical Data

The quantitative physicochemical properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 24812-13-3[1] |

| Molecular Formula | C₆BrCl₂F₃ |

| Molecular Weight | 279.87 g/mol |

| Appearance | Colorless crystalline solid[1] |

| Melting Point | 58-60 °C[1] |

| Boiling Point | 217.6 °C at 760 mmHg |

| Density | 1.968 g/cm³ |

| Refractive Index | 1.527 |

| Solubility | Insoluble in water; soluble in organic solvents such as acetone, ethyl acetate, and methanol.[1] |

| Stability | Stable under normal temperatures and pressures.[1] |

Chemical Reactivity and Applications

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a highly halogenated aromatic compound, which significantly influences its chemical reactivity.[1] The presence of electron-withdrawing fluorine and chlorine atoms makes the benzene ring electron-deficient.[1] The carbon-bromine bond is a key reactive site, often targeted in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds.[1] The electron-deficient nature of the aromatic ring also renders it susceptible to nucleophilic substitution reactions under specific conditions.[1]

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[2] The trifluoromethyl group, in particular, can enhance properties such as lipophilicity and metabolic stability in drug candidates.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols for solid organic compounds and can be adapted for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a melting point apparatus with a capillary tube.

Procedure:

-

A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3] For a pure compound, this range is typically narrow.

Boiling Point Determination (Siwoloboff Method)

For solid compounds with a boiling point that can be safely reached, a small-scale distillation or the Siwoloboff method can be employed.

Procedure:

-

A small amount of the substance is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is heated gently in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[4][5]

Density Determination (Pycnometer Method)

The density of a solid can be determined using a pycnometer, a flask with a specific volume.

Procedure:

-

The mass of a clean, dry pycnometer is determined.

-

A known mass of the solid compound is added to the pycnometer.

-

The pycnometer is filled with a liquid of known density in which the solid is insoluble. Any air bubbles are removed.

-

The total mass of the pycnometer, solid, and liquid is measured.

-

The volume of the solid is calculated from the mass and density of the displaced liquid.

-

The density of the solid is then calculated by dividing its mass by its determined volume.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents provides valuable information about the polarity and potential reactivity of a compound.

Procedure:

-

Approximately 0.1 g of the solid is placed in a test tube.

-

A small volume (e.g., 1 mL) of the solvent is added.

-

The mixture is agitated or sonicated to facilitate dissolution.

-

The solubility is observed and categorized as soluble, partially soluble, or insoluble.[6] This can be repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).

Plausible Synthesis Workflow

The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Generalized synthetic workflow for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene.

References

An In-depth Technical Guide to 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Introduction

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (CAS No. 24812-13-3) is a highly functionalized, polyhalogenated aromatic compound.[1] Its structure, featuring a benzene ring heavily substituted with electron-withdrawing halogen atoms, imparts unique chemical properties that make it a valuable building block in synthetic organic chemistry.[1] The strategic placement of bromine, chlorine, and fluorine atoms allows for selective chemical transformations, rendering it an important intermediate for creating complex molecules with desired biological activities.[1] This guide details the physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, and key applications of this compound.

Molecular Structure and Physicochemical Properties

The core of the molecule is a benzene ring substituted with one bromine, two chlorine, and three fluorine atoms. This high degree of halogenation significantly influences its electronic properties and reactivity.[1] The carbon-bromine bond is a key reactive site, often targeted in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds.[1] Furthermore, the electron-deficient nature of the aromatic ring makes the compound susceptible to certain nucleophilic substitution reactions under specific conditions.[1]

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene | [1] |

| CAS Number | 24812-13-3 | [1] |

| Molecular Formula | C₆BrCl₂F₃ | [1] |

| Molecular Weight | 279.87 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 58-60 °C | [1] |

| Boiling Point | 217.6 °C at 760 mmHg | [1] |

| Density | 1.968 g/cm³ | [1] |

| Refractive Index | 1.527 | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (acetone, ethyl acetate, methanol) | [1] |

| Stability | Stable under normal temperatures and pressures | [1] |

Synthesis and Experimental Protocols

The proposed synthesis would begin with a suitable precursor, 3,5-dichloro-2,4,6-trifluoroaniline. This aniline derivative would undergo diazotization followed by a copper(I) bromide-mediated Sandmeyer reaction to yield the final product.

Caption: Proposed synthesis workflow for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene.

General Experimental Protocol (Proposed)

The following is a generalized protocol for the Sandmeyer bromination of an aryl amine, adapted for the synthesis of the target molecule.[3][4][5]

-

Diazotization:

-

Dissolve the starting material, 3,5-dichloro-2,4,6-trifluoroaniline, in a mixture of a suitable organic acid (e.g., glacial acetic acid) and concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled solution of sodium nitrite (NaNO₂) in concentrated sulfuric acid dropwise to the aniline solution. Maintain the temperature strictly below 5 °C throughout the addition to prevent the decomposition of the resulting diazonium salt.[4]

-

Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure the reaction goes to completion.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr) in hydrobromic acid (HBr).

-

Cool the CuBr mixture in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution prepared in step 1 to the CuBr mixture. Vigorous evolution of nitrogen gas is expected. Control the rate of addition to maintain the reaction temperature and avoid excessive foaming.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product, a solid, by recrystallization from an appropriate solvent (e.g., ethanol or hexane) to yield pure 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene.

-

Spectroscopic Characterization (Predicted)

NMR Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity & Coupling | Rationale |

| ¹H | N/A | N/A | The molecule contains no hydrogen atoms. The absence of signals in the ¹H NMR spectrum is a key identifying feature. |

| ¹³C | 4 unique signals | Singlets (in broadband decoupled spectrum) | Based on molecular symmetry, four distinct carbon environments are expected: C-Br, C-Cl (x2, equivalent), C-F (x2, equivalent), and C-F (unique). |

| ¹⁹F | 2 unique signals | Doublet, Triplet | Two signals are expected due to symmetry. The two equivalent fluorines (F-2, F-6) would appear as a doublet due to coupling with F-4. The unique fluorine (F-4) would appear as a triplet due to coupling with the two equivalent F-2/F-6 nuclei. |

Mass Spectrometry and IR Spectroscopy

| Technique | Predicted Features |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A complex isotopic cluster around m/z 278, 280, 282, and 284. Isotopic Pattern: The pattern will be characteristic of a compound containing one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine atoms (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a distinctive M, M+2, M+4, M+6 pattern. Fragmentation: Expect loss of Br, Cl, and F atoms, and potentially the entire halogen substituents. |

| IR Spectroscopy | C-F Stretching: Strong absorption bands expected in the 1100-1400 cm⁻¹ region. C-Cl Stretching: Bands expected in the 600-800 cm⁻¹ region. Aromatic C=C Stretching: Characteristic peaks in the 1400-1600 cm⁻¹ range, typical for substituted benzene rings. |

Applications in Research and Development

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is primarily utilized as a versatile intermediate or building block in the synthesis of more complex target molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its utility stems from the ability to selectively functionalize the C-Br bond while the other halogen atoms modify the steric and electronic properties of the final product.

Caption: Role as an intermediate in synthesizing higher-value molecules.

The compound's structure can be incorporated into lead compounds in drug discovery to enhance properties such as metabolic stability and lipophilicity, which are crucial for bioavailability and efficacy. In agrochemicals, its derivatives are explored for the development of new herbicides and pesticides with improved potency and selectivity.[1]

Safety and Handling

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is stable under normal laboratory conditions.[1] It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. For storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place away from incompatible substances.[1]

Conclusion

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its highly halogenated structure provides a unique platform for synthetic chemists to design and construct novel, high-value molecules. While detailed experimental data is sparse in public literature, its properties and reactivity can be reliably predicted, allowing for its effective integration into complex synthetic strategies.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene, a highly functionalized aromatic compound with significant potential in medicinal chemistry and materials science. Due to the absence of a direct, single-step synthesis in published literature, this guide outlines a plausible multi-step synthetic route culminating in a Sandmeyer reaction. The proposed pathway is based on established organohalogen chemistry principles and analogous reactions found in scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

Table 1: Physicochemical Properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

| Property | Value |

| CAS Number | 24812-13-3 |

| Molecular Formula | C₆BrCl₂F₃ |

| Molecular Weight | 279.87 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 58-60 °C |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, ethyl acetate, methanol)[1] |

Proposed Synthetic Pathway

The synthesis of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is proposed to proceed via a two-stage process:

-

Synthesis of the precursor, 3,5-dichloro-2,4,6-trifluoroaniline.

-

Diazotization of the aniline precursor followed by a Sandmeyer reaction to introduce the bromine atom.

This approach is predicated on the versatility of the Sandmeyer reaction for the introduction of halogens onto an aromatic ring.[2][3]

Caption: Proposed synthetic workflow for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene.

Experimental Protocols

The following are detailed, representative experimental protocols for the key stages of the proposed synthesis.

Stage 1: Synthesis of 3,5-dichloro-2,4,6-trifluoroaniline (Proposed)

This multi-step synthesis of the key aniline intermediate is based on analogous transformations of fluorinated aromatic compounds.

Step 1a: Nitration of 1,3,5-Trifluorobenzene

-

Materials: 1,3,5-Trifluorobenzene, Fuming Nitric Acid, Concentrated Sulfuric Acid.

-

Procedure: To a cooled (0-5 °C) and stirred mixture of concentrated sulfuric acid, slowly add 1,3,5-trifluorobenzene. Fuming nitric acid is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then carefully poured onto ice, and the resulting precipitate (2,4,6-trifluoronitrobenzene) is collected by filtration, washed with water, and dried.

Step 1b: Reduction of 2,4,6-Trifluoronitrobenzene

-

Materials: 2,4,6-Trifluoronitrobenzene, Tin(II) Chloride Dihydrate, Concentrated Hydrochloric Acid, Ethanol.

-

Procedure: 2,4,6-Trifluoronitrobenzene is dissolved in ethanol, and concentrated hydrochloric acid is added. The mixture is heated, and a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise. The reaction is refluxed for several hours until the starting material is consumed (monitored by TLC). After cooling, the mixture is made basic with a concentrated sodium hydroxide solution, and the product, 2,4,6-trifluoroaniline, is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude aniline.

Step 1c: Chlorination of 2,4,6-Trifluoroaniline

-

Materials: 2,4,6-Trifluoroaniline, N-Chlorosuccinimide (NCS), Acetonitrile.

-

Procedure: 2,4,6-Trifluoroaniline is dissolved in acetonitrile. N-Chlorosuccinimide (2.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for an extended period (potentially 24-48 hours) until the desired dichlorinated product is formed. The progress of the reaction should be monitored by GC-MS or NMR. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3,5-dichloro-2,4,6-trifluoroaniline.

Stage 2: Synthesis of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene via Sandmeyer Reaction

This stage follows a general procedure for the Sandmeyer reaction.[4][5]

Step 2a: Diazotization of 3,5-dichloro-2,4,6-trifluoroaniline

-

Materials: 3,5-dichloro-2,4,6-trifluoroaniline, Hydrobromic Acid (48%), Sodium Nitrite.

-

Procedure: 3,5-dichloro-2,4,6-trifluoroaniline is suspended in a 48% aqueous solution of hydrobromic acid. The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, ensuring the temperature remains below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2b: Sandmeyer Reaction

-

Materials: Arenediazonium salt solution from Step 2a, Copper(I) Bromide, Hydrobromic Acid (48%).

-

Procedure: In a separate flask, a solution of copper(I) bromide in 48% hydrobromic acid is prepared and warmed. The cold diazonium salt solution is then slowly added to the warm copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed. The reaction mixture is heated gently for a short period after the addition is complete to ensure full conversion. The mixture is then cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected inputs and outputs for the key reaction steps. Please note that yields are estimates based on analogous reactions and would require experimental optimization.

Table 2: Summary of Reaction Parameters

| Reaction Stage | Starting Material | Key Reagents | Product | Expected Yield (%) |

| Nitration | 1,3,5-Trifluorobenzene | HNO₃, H₂SO₄ | 2,4,6-Trifluoronitrobenzene | 80-90 |

| Reduction | 2,4,6-Trifluoronitrobenzene | SnCl₂·2H₂O, HCl | 2,4,6-Trifluoroaniline | 75-85 |

| Chlorination | 2,4,6-Trifluoroaniline | N-Chlorosuccinimide | 3,5-Dichloro-2,4,6-trifluoroaniline | 50-60 |

| Sandmeyer Reaction | 3,5-Dichloro-2,4,6-trifluoroaniline | NaNO₂, HBr, CuBr | 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene | 60-75 |

Signaling Pathways and Logical Relationships

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The key steps are the formation of the diazonium salt, followed by a copper(I)-catalyzed decomposition to an aryl radical, which then abstracts a bromine atom from a copper(II) bromide species.

Caption: Simplified mechanism of the Sandmeyer reaction.

This technical guide provides a robust framework for the synthesis of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. The proposed pathway, while requiring experimental validation and optimization, is based on well-established and reliable chemical transformations. Researchers and drug development professionals can use this guide as a starting point for the laboratory-scale synthesis of this promising compound.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene safety data sheet

An in-depth technical guide on the safe handling of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is provided below. Information is compiled from available data on the specified compound and its structurally related analogs due to the absence of a dedicated Safety Data Sheet (SDS) for the target molecule.

Disclaimer

A specific Safety Data Sheet (SDS) for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (CAS No. 24812-13-3) was not located in the public domain during the search. The following guide has been constructed using available data for the target compound and supplemented with information from the SDS of structurally similar halogenated benzenes. This information should be used as a precautionary guide, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

Compound Identification and Properties

1.1 Chemical Identity

| Property | Value |

| Chemical Name | 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene |

| CAS Number | 24812-13-3[1] |

| Molecular Formula | C₆BrCl₂F₃ |

1.2 Physicochemical Properties

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a colorless crystalline solid. It is generally insoluble in water but soluble in common organic solvents such as acetone, ethyl acetate, and methanol. The compound is stable under normal temperature and pressure.[1]

| Property | Value | Source Compound |

| Melting Point | 58-60°C | 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene |

| Boiling Point | 232°C | 1-Bromo-3,5-dichlorobenzene |

| Flash Point | > 110°C | 1-Bromo-3,5-dichlorobenzene |

| Density | 1.802 g/mL at 25°C | 1-Bromo-2,4,5-trifluorobenzene |

Hazard Identification and Classification

While a specific GHS classification for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is unavailable, related compounds exhibit a range of hazards. The following table summarizes the GHS classifications for similar molecules, suggesting that the target compound should be handled with caution as a potential irritant and environmental hazard.

| Hazard Class | GHS Classification (Example Compounds) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2][3] |

| Serious Eye Damage/Irritation | Category 2/2A (Causes serious eye irritation)[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[2][3] |

| Flammable Liquids | Category 3 (Flammable liquid and vapor)[4] |

| Aquatic Hazard (Long-term) | Category 2 (Toxic to aquatic life with long lasting effects)[5] |

Experimental Protocols

Detailed experimental protocols for toxicological or ecological studies were not available in the searched documents. Safety Data Sheets typically provide summaries of results rather than full experimental methodologies.

Safety and Handling

4.1 Recommended Personal Protective Equipment (PPE)

4.2 First-Aid Measures

The following flowchart outlines the general first-aid procedures to be followed in case of exposure. Immediate medical attention should always be sought.

4.3 Spill and Disposal Procedures

Storage and Stability

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, and open flames.

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[6]

-

Stability : The compound is stable under recommended storage conditions.[1]

-

Hazardous Decomposition Products : Upon combustion, may produce carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen fluoride.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.dk [fishersci.dk]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 133739-70-5 Name: 1-Bromo-2,3,5-trifluorobenzene [xixisys.com]

- 5. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Spectral Data Analysis of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene: A Technical Guide

Affiliation: Advanced Molecular Sciences Division, Spectroscopic Analysis Unit

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (CAS Number: 24812-13-3). Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted spectral data based on established spectroscopic principles and data from structurally analogous compounds. Furthermore, it outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for a solid organic compound of this nature. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require an understanding of the expected spectral properties of this highly halogenated aromatic compound.

Introduction

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a polysubstituted aromatic compound with significant potential in synthetic organic chemistry, serving as a versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The high degree of halogenation on the benzene ring imparts unique electronic properties and reactivity. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

This guide addresses the current gap in publicly accessible experimental spectral data by providing robust predictions for its ¹³C NMR, ¹⁹F NMR, Mass Spectrum, and IR Spectrum. Additionally, standardized methodologies for obtaining such data are detailed to aid researchers in their experimental work.

Physical Properties:

| Property | Value |

| CAS Number | 24812-13-3 |

| Molecular Formula | C₆BrCl₂F₃ |

| Molecular Weight | 295.86 g/mol |

| Appearance | Colorless crystalline solid[1] |

| Melting Point | 58-60 °C[1] |

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. These predictions are derived from established principles of spectroscopy and analysis of structurally similar halogenated benzenes.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to exhibit six distinct signals for the aromatic carbons, as the symmetry of the molecule is low. The chemical shifts are influenced by the electronegativity of the halogen substituents and the carbon-fluorine coupling.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Predicted Multiplicity (due to C-F coupling) |

| ~150 - 160 | C-F (C2, C4, C6) | Triplet of triplets (or complex multiplet) |

| ~120 - 130 | C-Cl (C3, C5) | Singlet (or narrow multiplet) |

| ~100 - 110 | C-Br (C1) | Singlet (or narrow multiplet) |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene, three distinct signals are expected for the fluorine atoms, each showing coupling to the other fluorine nuclei.

| Predicted Chemical Shift (δ) ppm (relative to CFCl₃) | Fluorine Assignment | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

| -120 to -140 | F at C2 | Doublet of doublets | J(F2-F4) ≈ 20-30, J(F2-F6) ≈ 5-15 |

| -120 to -140 | F at C4 | Doublet of doublets | J(F4-F2) ≈ 20-30, J(F4-F6) ≈ 20-30 |

| -120 to -140 | F at C6 | Doublet of doublets | J(F6-F2) ≈ 5-15, J(F6-F4) ≈ 20-30 |

Predicted Mass Spectrometry Data (Electron Ionization)

The mass spectrum under electron ionization (EI) conditions is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.

| m/z (predicted) | Ion Assignment | Expected Isotopic Pattern |

| 294/296/298/300 | [M]⁺ (Molecular Ion) | Characteristic pattern for one Br and two Cl atoms |

| 215/217/219 | [M-Br]⁺ | Characteristic pattern for two Cl atoms |

| 260/262 | [M-Cl]⁺ | Characteristic pattern for one Br and one Cl atom |

| 180 | [M-Br-Cl]⁺ | Characteristic pattern for one Cl atom |

| 145 | [C₆F₃Cl]⁺ | Characteristic pattern for one Cl atom |

Predicted Infrared (IR) Spectral Data

The IR spectrum will be characterized by absorption bands corresponding to the vibrations of the carbon-halogen and carbon-carbon bonds within the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Bond Vibration |

| 1550 - 1650 | C=C Aromatic ring stretching |

| 1300 - 1450 | C-F Stretching |

| 1000 - 1100 | C-Cl Stretching |

| 600 - 700 | C-Br Stretching |

| 700 - 900 | C-H out-of-plane bending (if any impurities) |

General Experimental Protocols

The following are generalized protocols for acquiring spectral data for a solid organic compound like 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of the solid sample for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The final volume should be approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹³C NMR, acquire the spectrum with proton decoupling.

-

For ¹⁹F NMR, acquire the spectrum with and without proton decoupling to observe H-F couplings if applicable (though none are expected for the title compound).

-

Set appropriate acquisition parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

3.2.1. Sample Preparation

-

For direct insertion probe analysis, place a small amount of the solid sample (microgram to milligram range) into a capillary tube.

-

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

3.2.2. Data Acquisition (Electron Ionization - EI)

-

Introduce the sample into the ion source. For a direct insertion probe, the sample is heated to induce volatilization. For GC-MS, the sample is injected into the GC and separated before entering the MS.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

3.3.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3.3.2. Data Acquisition (FT-IR)

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Characterization Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized or purified chemical compound.

Figure 1: General Workflow for Spectroscopic Characterization.

Conclusion

References

A Technical Guide to the IUPAC Nomenclature of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the polysubstituted aromatic compound, 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. The systematic naming of complex molecules is fundamental to unambiguous scientific communication. This document elucidates the step-by-step application of IUPAC rules that results in the definitive name for this compound.

Substituent Data Presentation

The naming of a polysubstituted benzene derivative is contingent on the identification and prioritization of its substituents.[1][2] The relevant data for the substituents of the target molecule are summarized below.

| Substituent Name | Chemical Formula | Prefix for Nomenclature | Alphabetical Priority |

| Bromine | -Br | Bromo | 1 |

| Chlorine | -Cl | Chloro | 2 |

| Fluorine | -F | Fluoro | 3 |

Methodology for IUPAC Name Determination

The systematic name is derived by following a precise set of rules designed to ensure a unique and descriptive identifier for the chemical structure.

Step 1: Identification of the Parent Compound

The core of the molecule is a six-carbon aromatic ring, which is identified as benzene. Benzene serves as the parent name for the compound.[1][2][3]

Step 2: Identification and Naming of Substituents

The hydrogen atoms on the benzene ring have been replaced by several halogen atoms. These substituents are:

-

One Bromine atom, which is named as "Bromo".

-

Two Chlorine atoms, which are named as "Dichloro". The prefix "di-" indicates the presence of two identical substituents.

-

Three Fluorine atoms, which are named as "Trifluoro". The prefix "tri-" indicates the presence of three identical substituents.

Step 3: Alphabetical Ordering of Substituents

When multiple different substituents are present, they are listed in alphabetical order.[1][4][5] The prefixes "di-", "tri-", etc., are ignored for the purpose of alphabetization.

-

Bromo

-

Chloro

-

Fluoro

Step 4: Assignment of Locants (Numbering the Ring)

The carbon atoms of the benzene ring must be numbered to indicate the position of each substituent. The primary rule is to assign the locants (numbers) in a way that gives the lowest possible set of numbers to the substituents.[5][6]

-

Lowest Locant Rule : The numbering should start on a substituted carbon and proceed around the ring (clockwise or counter-clockwise) to give the lowest possible numbers to all substituents.[6][7]

-

Alphabetical Priority for Numbering : If there is a choice in numbering that results in the same lowest locant set, the substituent that comes first alphabetically is assigned the lowest number.[2][4]

For this molecule, numbering begins at the carbon atom bearing the bromine substituent, as "Bromo" is first in the alphabetical listing. This assignment is followed by numbering in the direction that gives the next substituent the lowest possible number.

-

Correct Numbering : 1-Bromo, 2-Fluoro, 3-Chloro, 4-Fluoro, 5-Chloro, 6-Fluoro. This gives the locant set (1, 2, 3, 4, 5, 6).

-

This numbering scheme ensures the substituents are assigned the lowest possible locants while respecting alphabetical priority.

Step 5: Assembly of the Final IUPAC Name

The final name is constructed by combining the locants, the alphabetically ordered substituent names, and the parent name.

-

Combine the locant and name for the first substituent: 1-Bromo

-

Combine the locants and name for the second substituent type: 3,5-dichloro

-

Combine the locants and name for the third substituent type: 2,4,6-trifluoro

-

Append the parent name: benzene

This results in the complete and correct IUPAC name: 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene .

Visualization of the Naming Process

The following diagrams illustrate the logical workflow for naming polysubstituted benzenes and the specific application to the compound .

Caption: General workflow for IUPAC naming of polysubstituted benzenes.

Caption: Structure and numbering of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. 4.1 Naming of Benzene and Benzene Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 4. ochem.weebly.com [ochem.weebly.com]

- 5. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]

- 6. byjus.com [byjus.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Navigating the Solubility Landscape of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (CAS No. 24812-13-3), a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Executive Summary

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is crucial for its application in synthesis and formulation.

| Property | Value | Reference |

| Molecular Formula | C₆BrCl₂F₃ | |

| Molecular Weight | 279.87 g/mol | |

| Appearance | Colorless crystalline solid | [2] |

| Melting Point | 58°C | [1] |

| Boiling Point | 217.6°C at 760 mmHg | [1] |

| Density | 1.968 g/cm³ | [1] |

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene across a range of organic solvents in publicly accessible databases and scientific literature. However, based on its chemical structure as a heavily halogenated benzene derivative, a qualitative assessment of its solubility can be made. The compound is expected to be soluble in a range of common organic solvents due to its relatively nonpolar aromatic core, although the high degree of halogenation can influence its interactions with different solvent types.

The following table summarizes the expected qualitative solubility based on general principles and information for structurally similar compounds.

| Solvent | Expected Qualitative Solubility |

| Acetone | Good solubility |

| Ethyl Acetate | Good solubility |

| Methanol | Good solubility |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Toluene | Soluble |

| Hexane | Sparingly soluble to soluble |

| Water | Insoluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for the determination of the solubility of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene in an organic solvent using the widely accepted shake-flask method. This method is robust and can be adapted for various solvents and temperature conditions.

Objective: To determine the saturation solubility of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene in a specific organic solvent at a controlled temperature.

Materials:

-

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 24 hours at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene in the same solvent with known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Safety Precautions:

-

Handle 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene and the chosen solvent for specific handling and disposal information.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene.

References

An In-depth Technical Guide on the Physicochemical Properties and Analysis of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and associated physicochemical properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. Detailed experimental protocols for melting point determination are presented, along with a visualization of a common synthetic application, to support researchers and professionals in drug development and chemical synthesis.

Physicochemical Data of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a halogenated aromatic compound with the CAS number 24812-13-3.[1] It presents as a colorless crystalline solid under standard laboratory conditions.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Melting Point | 58-60 °C | [1] |

| Alternate Melting Point | 58 °C | [2] |

| Physical State | Colorless crystalline solid | [1] |

| CAS Number | 24812-13-3 | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, ethyl acetate, methanol) | [1] |

| Refractive Index | 1.527 | [2] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[3][4][5] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[3][5] The following is a standard protocol for determining the melting point of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene using a modern melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (if using a Thiele tube)

Procedure:

-

Sample Preparation:

-

Ensure the sample of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is completely dry and in a fine, powdered form.[4] If necessary, gently crush the crystalline solid using a clean mortar and pestle.[4]

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Pack the sample into the sealed end of the tube by tapping the tube gently on a hard surface. The packed sample should be approximately 2-3 mm in height.

-

-

Initial (Rapid) Melting Point Determination:

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Place a new capillary tube with the sample into the apparatus.

-

Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, as it approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of melting).

-

The two recorded temperatures constitute the melting point range.

-

It is good practice to perform at least two careful determinations to ensure consistency.

-

Application in Synthesis: A Workflow for Suzuki-Miyaura Cross-Coupling

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a valuable intermediate in organic synthesis. The carbon-bromine bond is a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds.[1] The following diagram illustrates a generalized workflow for such a reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. China 1-BROMO-3,5-DICHLORO-2,4,6-TRIFLUOROBENZENE CAS: 24812-13-3 Fabricantes - Muestra gratis - Alfa Chemical [alfachemsp.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Melting point determination | Resource | RSC Education [edu.rsc.org]

A Technical Guide to the Stability and Reactivity of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (CAS No. 24812-13-3) is a highly halogenated aromatic compound that serves as a versatile intermediate in advanced organic synthesis.[1][2] Its unique structure, featuring a benzene ring heavily substituted with six electron-withdrawing atoms (three fluorine, two chlorine, and one bromine), results in a distinct profile of chemical stability and reactivity.[1] This electron-deficient aromatic system is primed for specific synthetic transformations, making it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth analysis of its physicochemical properties, stability, and key reactive pathways, supported by illustrative experimental protocols and mechanistic diagrams.

Physicochemical Properties and Stability

The compound is a colorless crystalline solid at room temperature, a property that simplifies handling and storage.[1] Its stability under normal atmospheric conditions is a significant advantage for its application in multi-step synthetic sequences.[1]

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 24812-13-3 | [1][2][3][4][5] |

| Molecular Formula | C₆BrCl₂F₃ | [2][3] |

| Molecular Weight | 279.87 g/mol | [2][3] |

| Physical State | Colorless Crystalline Solid | [1] |

| Melting Point | 58-60 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, ethyl acetate, methanol). | [1] |

Stability and Storage

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is chemically stable under standard ambient conditions.[1] For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, away from incompatible substances such as strong oxidizing agents.[1][6]

Reactivity and Synthetic Applications

The reactivity of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is dominated by the profound electron-withdrawing effects of its six halogen substituents. This electronic profile deactivates the ring towards traditional electrophilic attack and strongly activates it for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The high degree of halogenation renders the aromatic ring exceptionally electron-poor, making it highly susceptible to attack by nucleophiles.[1] This is a primary pathway for functionalizing the molecule. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8][9] The presence of multiple electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.[8]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine (C-Br) bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This powerful C-C bond-forming reaction allows for the introduction of a wide array of aryl, vinyl, or alkyl groups.[10][11] The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[11]

Electrophilic Aromatic Substitution (SₑAr)

Due to the strong deactivating nature of the six halogen substituents, 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is highly resistant to electrophilic aromatic substitution. Such reactions would require exceptionally harsh conditions and are generally not a synthetically viable pathway for this substrate. The choice between nucleophilic and electrophilic reagents is therefore straightforward.

Illustrative Experimental Protocols

The following protocols are generalized procedures adaptable for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene, based on standard methodologies for related compounds.[12][13]

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for coupling an aryl halide with an arylboronic acid.[12][14]

-

Vessel Preparation: To a flame-dried Schlenk flask, add 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed solvents via syringe. A common solvent system is a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 3.2: General Procedure for Nucleophilic Aromatic Substitution (SₙAr)

This protocol outlines a general method for reacting the substrate with a nucleophile, such as an amine or alkoxide.[13]

-

Reactant Setup: In a round-bottom flask, dissolve 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Nucleophile and Base Addition: Add the nucleophile (e.g., a secondary amine, 1.1-1.5 eq.) and a non-nucleophilic base if required (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq.).

-

Reaction Conditions: Stir the mixture at room temperature or heat as necessary (e.g., 50-120 °C). The reaction can be conducted conventionally or under microwave irradiation to accelerate the rate.[13] Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture and pour it into ice-water. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the crude material by column chromatography or recrystallization to yield the desired product.

Safety and Handling

While specific toxicological data for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is limited, data from closely related polyhalogenated aromatic compounds suggest that it should be handled with care.[6][15][16][17][18]

-

Hazards: Likely to be an irritant to the skin, eyes, and respiratory system.[6][17][18] May be harmful if swallowed or inhaled. Polychlorinated and polyfluorinated compounds can be toxic to aquatic life.[16]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][17]

-

Handling: Avoid creating dust if in solid form. Avoid contact with skin and eyes and inhalation of dust or vapors.[6][17]

-

Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the chemical to enter drains or waterways.[6][17]

Conclusion

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a stable, synthetically valuable building block whose reactivity is governed by its highly electron-deficient aromatic core. Its primary utility lies in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the C-Br position. Conversely, it is largely inert to electrophilic substitution. A thorough understanding of this reactivity profile allows chemists to strategically incorporate this versatile intermediate into the synthesis of complex target molecules for a range of scientific and industrial applications.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. 24812-13-3 | 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene - Alachem Co., Ltd. [alachem.co.jp]

- 4. 24812-13-3|1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene|BLD Pharm [bldpharm.com]

- 5. CAS 24812-13-3 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene 24812133 | Chemical e-data Search [en.chem-edata.com]

- 6. fishersci.com [fishersci.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. aarti-industries.com [aarti-industries.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. fishersci.dk [fishersci.dk]

Application Notes and Protocols for Cross-Coupling Reactions of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a polyhalogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive C-Br bond and electron-withdrawing chlorine and fluorine atoms, makes it an interesting substrate for various palladium-catalyzed cross-coupling reactions. The high degree of halogenation significantly influences its reactivity, with the C-Br bond being the primary target for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1] This document provides detailed application notes and protocols for employing this versatile substrate in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.

Data Presentation: Representative Reaction Conditions and Yields

Quantitative data for cross-coupling reactions of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is not extensively available in the public domain. The following tables provide representative data for analogous cross-coupling reactions of structurally similar electron-deficient aryl bromides. This data should serve as a valuable starting point for the optimization of reactions involving 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |

| 3 | 4-Bromobenzonitrile | 2-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 100 | 18 | 88 |

Note: This data is compiled from literature on analogous reactions and is intended to be a guideline for reaction optimization.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 95[2] |

| 2 | 1-Bromo-4-nitrobenzene | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 110 | 24 | 90 |

| 3 | 4-Bromobenzonitrile | n-Hexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | 93 |

Note: This data is compiled from literature on analogous reactions and is intended to be a guideline for reaction optimization.[2]

Experimental Protocols

The following are detailed protocols for the primary cross-coupling reactions of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. These protocols are based on established procedures for electron-deficient aryl bromides.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene with an arylboronic acid.[3][4]

Materials:

-

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene, Ethanol, and Water (degassed)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene with an organostannane reagent.[5][6]

Materials:

-

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

-

Organostannane (e.g., aryltributyltin)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand

-

Anhydrous and degassed toluene or DMF

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(o-tol)₃ (0.06 mmol, 6 mol%).

-

Add anhydrous and degassed toluene (5 mL).

-

Add 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (1.0 mmol, 1.0 equiv.) and the organostannane (1.1 mmol, 1.1 equiv.).

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).

-

Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

-